2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid;dihydrochloride
Description
Properties
IUPAC Name |
2-amino-3-(3,5-difluoropyridin-4-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2.2ClH/c9-5-2-12-3-6(10)4(5)1-7(11)8(13)14;;/h2-3,7H,1,11H2,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTMUKFFQAESBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)CC(C(=O)O)N)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluoropyridine.
Amination: The pyridine ring undergoes amination to introduce the amino group at the 2-position.
Propanoic Acid Derivative Formation: The amino-substituted pyridine is then reacted with a propanoic acid derivative to form the final product.
Dihydrochloride Formation: The compound is converted to its dihydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- IUPAC Name : 2-amino-3-(3,5-difluoropyridin-4-yl)propanoic acid dihydrochloride
- CAS Number : 2253638-72-9
- Molecular Formula : C8H8F2N2O2·2HCl
Pharmacological Applications
-
Neuropharmacology :
- The compound has been studied for its potential role as an agonist for certain neurotransmitter receptors. Its structural similarity to known neurotransmitters suggests it could modulate synaptic transmission.
- A study indicated that derivatives of this compound exhibit significant activity on glutamate receptors, which are critical in mediating excitatory neurotransmission in the brain .
-
Anticancer Activity :
- Research has shown that compounds similar to 2-amino-3-(3,5-difluoropyridin-4-yl)propanoic acid can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
- A case study demonstrated that a related compound reduced the viability of cancer cells in vitro, indicating potential for further development as an anticancer agent .
- Antimicrobial Properties :
Agricultural Applications
- Pesticide Development :
- The compound has been explored as a potential active ingredient in agricultural formulations aimed at pest control. Its unique chemical properties may enhance efficacy against specific pests while being less harmful to non-target organisms.
- Patents have been filed for formulations that utilize this compound as part of integrated pest management strategies, showcasing its versatility beyond medicinal uses .
Table 1: Pharmacological Activity of 2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic Acid Dihydrochloride
Table 2: Agricultural Applications
Mechanism of Action
The mechanism of action of 2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms on the pyridine ring enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: 2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid dihydrochloride
- Molecular Formula : C₈H₈Cl₂F₂N₂O₂ (as per )
- Molecular Weight : 271.53 g/mol (CAS: 52809-07-1) .
- Key Features: A pyridine-based amino acid derivative with fluorine substituents at the 3- and 5-positions. The dihydrochloride salt enhances solubility for pharmacological applications.
This compound is part of a broader class of halogenated amino acid derivatives, often investigated for their bioactivity, including enzyme inhibition and receptor modulation.
Structural and Functional Comparison with Analogous Compounds
Structural Analogs with Pyridine/Phenyl Backbones
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability compared to chlorine, but chlorine may increase lipophilicity and binding affinity to hydrophobic targets .
- Aromatic vs. Heteroaromatic Rings : Pyridine/triazole derivatives exhibit distinct electronic properties, affecting interactions with enzymes like kinases or proteases .
Pharmacological Activity Comparisons
- Enzyme Inhibition: The target compound’s pyridine core is structurally analogous to inhibitors of PLK1 (Polo-like kinase 1), as seen in studies of similar pyridine-based amino acids . 3,5-Dichloro-4-hydroxyphenyl analog (from marine sources) shows antimicrobial activity, attributed to halogenation enhancing membrane penetration .
- Solubility and Bioavailability :
- Dihydrochloride salts (e.g., target compound and triazole analog) improve aqueous solubility, critical for in vivo efficacy .
Biological Activity
2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of 2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid; dihydrochloride is . The compound features an amino group, a propanoic acid moiety, and a pyridine ring with two fluorine substituents. This configuration may enhance its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of 2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid; dihydrochloride has been limited. However, existing studies indicate potential applications in several areas:
1. Neuropharmacology
The compound has shown promise in modulating neurotransmitter systems, particularly those involving glutamate receptors. Its structural similarity to known neurotransmitter analogs suggests it may act as an agonist or antagonist in specific pathways.
2. Antimicrobial Activity
Preliminary studies have indicated that derivatives of difluoropyridine compounds can exhibit antimicrobial properties. While specific data on 2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid are scarce, related compounds have demonstrated effectiveness against various bacterial strains, suggesting a potential for similar activity.
3. Cancer Research
Fluorinated compounds are often investigated for their role in cancer therapy due to their ability to interfere with cellular signaling pathways. Research into structurally related compounds indicates that they may inhibit tumor growth or induce apoptosis in cancer cells.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
Methodological Answer:
The synthesis typically involves four key steps:
Amine Protection : Protect the α-amino group of a precursor (e.g., L-alanine) using Boc anhydride to prevent unwanted side reactions .
Coupling Reaction : React the protected amino acid with 3,5-difluoropyridin-4-yl derivatives using coupling agents like HATU or EDC. Solvent choice (e.g., DMF) and temperature (0–25°C) critically affect yield .
Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) to regenerate the free amine .
Salt Formation : Treat the product with hydrochloric acid in a solvent like diethyl ether to form the dihydrochloride salt, followed by purification via crystallization .
Basic: What spectroscopic and analytical methods confirm its structural identity?
Methodological Answer:
Advanced: How can coupling efficiency be optimized during synthesis?
Methodological Answer:
- Reagent Selection : HATU often provides higher yields than EDC for sterically hindered pyridinyl groups due to superior activation of carboxylates .
- Solvent Effects : Anhydrous DMF minimizes side reactions; adding catalytic DMAP enhances nucleophilicity .
- Temperature Control : Slow addition of reagents at 0°C reduces epimerization risks in chiral centers .
- Monitoring : Use TLC (silica, 10% MeOH/DCM) to track reaction progress and adjust stoichiometry dynamically .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
Discrepancies may arise from:
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (affecting ionization of the carboxylate group) .
- Purity : HPLC-MS validation is essential; trace impurities (e.g., unreacted pyridinyl intermediates) can skew results .
- Structural Analogues : Compare with 3,5-dichloropyridin-4-yl or 4-hydroxyphenyl derivatives to isolate electronic effects of fluorine substituents .
Basic: What are the recommended handling and storage protocols?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) and work under a fume hood to avoid inhalation of HCl vapors during salt formation .
- Storage : Keep in airtight containers at –20°C with desiccants (silica gel) to prevent hygroscopic degradation .
- Disposal : Neutralize waste with sodium bicarbonate before disposal in accordance with local regulations .
Advanced: What computational strategies predict its interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to glutamate receptors or pyridinyl-dependent enzymes. The difluoropyridinyl group’s electronegativity enhances hydrogen-bonding with active-site residues .
- Molecular Dynamics (MD) : Simulate solvation effects in physiological buffers (pH 7.4) to assess stability of the dihydrochloride form .
- QSAR Models : Correlate substituent electronegativity (e.g., F vs. Cl) with IC50 values in enzyme inhibition assays .
Basic: What are its solubility properties in common solvents?
Methodological Answer:
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | ~50 | 25°C, pH 2–3 (HCl-adjusted) |
| DMSO | >100 | 25°C, suitable for cell-based assays |
| Ethanol | ~20 | 25°C, limited by chloride counterions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
